molecular formula C20H18N4O3 B2753566 N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899961-29-6

N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2753566
CAS No.: 899961-29-6
M. Wt: 362.389
InChI Key: DDEXKPQXXTWKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
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Mechanism of Action

Target of Action

F2707-0457, also known as MK-0457, is a small molecule inhibitor of the Aurora kinase family . It has potent cross-reactivity towards wild type and T315I BCR/ABL and FLT-3 . These proteins are key targets in the treatment of various types of tumors and leukemia .

Mode of Action

MK-0457 interacts with its targets by inhibiting their kinase activity . This results in reduced phosphorylation of BCR/ABL, a protein complex involved in the pathogenesis of chronic myelogenous leukemia (CML) . The inhibition of these targets leads to the induction of apoptosis in BCR/ABL positive cells, including those with the T315I mutation .

Biochemical Pathways

The primary pathway affected by MK-0457 is the BCR/ABL signaling pathway . By inhibiting the kinase activity of BCR/ABL, MK-0457 disrupts the downstream signaling events that promote cell proliferation and survival . This leads to the induction of apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetic properties of MK-0457 are currently under investigation . Preliminary studies suggest that it has a dose-dependent effect on BCR/ABL phosphorylation . .

Result of Action

The primary result of MK-0457’s action is the induction of apoptosis in BCR/ABL positive cells . This includes cells with the T315I mutation, which is associated with resistance to imatinib, a commonly used treatment for CML . In addition to inducing apoptosis, MK-0457 also reduces the stability of BCR/ABL, further contributing to its anti-leukemic effects .

Action Environment

The action of MK-0457 can be influenced by various environmental factors. For example, the presence of other drugs, such as histone deacetylase inhibitors, can enhance the apoptotic effects of MK-0457 . .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-20(22-15-5-6-17-18(11-15)27-13-26-17)24-10-9-23-8-2-4-16(23)19(24)14-3-1-7-21-12-14/h1-8,11-12,19H,9-10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEXKPQXXTWKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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